molecular formula C17H13ClN2OS B10929293 3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B10929293
M. Wt: 328.8 g/mol
InChI Key: CPAGPXLIBWIHRN-VXLYETTFSA-N
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Description

3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives

Preparation Methods

The synthesis of 3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.

Chemical Reactions Analysis

3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the chlorine atom can be replaced by other substituents using appropriate reagents and conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:

  • 3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
  • 3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide

These compounds share a similar core structure but differ in the substituents attached to the benzothiophene ring. The differences in substituents can lead to variations in their chemical and biological properties, making each compound unique in its own right.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

3-chloro-N-[(E)-(4-methylphenyl)methylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c1-11-6-8-12(9-7-11)10-19-20-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-10+

InChI Key

CPAGPXLIBWIHRN-VXLYETTFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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